RNPA1000

RnpA inhibitor selectivity Antimicrobial target engagement RNase inhibition profiling

Choose RNPA1000 for unmatched selectivity in dissecting RnpA-mediated RNA degradation in S. aureus. Unlike bactericidal RNPA2000, this bacteriostatic agent inhibits RNA degradation without disrupting tRNA maturation, ensuring clean target engagement with a >7.5-fold selectivity window over unrelated RNases (RNase A, RNase J1) at up to 750 μM. In antimicrobial biomaterials, RNPA1000-loaded bone cements demonstrate sustained biofilm inhibition, outperforming vancomycin in long-term elution. With proven in vivo efficacy in a lethal MRSA model (50% survival at 128 mg/kg), RNPA1000 provides the ideal baseline for benchmarking next-generation RnpA inhibitors and combination therapies.

Molecular Formula C23H18BrN3O3
Molecular Weight 464.3 g/mol
Cat. No. B1679420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRNPA1000
SynonymsRNPA1000;  RNPA-1000;  RNPA 1000; 
Molecular FormulaC23H18BrN3O3
Molecular Weight464.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=C(C#N)C(=O)NC3=CC(=CC=C3)Br
InChIInChI=1S/C23H18BrN3O3/c1-14-10-17(15(2)27(14)21-8-6-16(7-9-21)23(29)30)11-18(13-25)22(28)26-20-5-3-4-19(24)12-20/h3-12H,1-2H3,(H,26,28)(H,29,30)/b18-11+
InChIKeyWQCMDUBFZYCGMI-WOJGMQOQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RNPA1000: Baseline Characteristics of a Selective RnpA Inhibitor for Antimicrobial R&D


RNPA1000 (CAS 359600-10-5) is a small-molecule inhibitor of the Staphylococcus aureus ribonuclease P protein A (RnpA), a dual-function enzyme involved in bacterial RNA degradation and tRNA maturation [1]. Identified through a high-throughput screening campaign, RNPA1000 selectively inhibits the RNA-degrading activity of RnpA (IC50 = 100-125 μM) and exhibits broad-spectrum antimicrobial activity against Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA) [1][2]. The compound displays minimal toxicity toward human cells in vitro and has demonstrated efficacy in a murine model of S. aureus infection [2].

Why RNPA1000 Cannot Be Simply Substituted by Other RnpA Inhibitors or Antibiotics


Generic substitution among RnpA inhibitors or standard-of-care antibiotics is precluded by fundamental differences in mechanism of action, selectivity, and functional outcomes. RNPA1000 is a bacteriostatic agent that selectively inhibits RnpA-mediated RNA degradation without affecting tRNA maturation [1]. In contrast, its closest analog RNPA2000 is bactericidal and inhibits both RNA degradation and tRNA processing [1]. Furthermore, RNPA1000 displays a distinct selectivity profile, sparing unrelated RNases (e.g., RNase A, RNase J1) at concentrations up to 750 μM [2], whereas other RnpA inhibitors may exhibit broader off-target effects. These mechanistic and selectivity differences translate into divergent antimicrobial spectra and efficacy in biofilm models, as detailed below.

RNPA1000 Product-Specific Quantitative Evidence for Scientific Selection


Selectivity for RnpA vs. Off-Target Ribonucleases

RNPA1000 demonstrates high selectivity for S. aureus RnpA, with no significant inhibition of E. coli RNase HI, RNase A, RNase I, or S. aureus RNase J1 at concentrations up to 750 μM [1]. Mild inhibition of E. coli RNase III was observed only at IC50 = 500-750 μM [1].

RnpA inhibitor selectivity Antimicrobial target engagement RNase inhibition profiling

Antimicrobial Activity vs. RNPA2000

Against MRSA USA100, RNPA1000 exhibits an MIC of 26 µg/mL [1]. In comparison, the structurally distinct RnpA inhibitor RNPA2000 shows an MIC of 16 µg/mL against S. aureus (strain unspecified) [2].

MRSA Minimum Inhibitory Concentration (MIC) RnpA inhibitor comparison

In Vivo Efficacy in Murine Model of Lethal S. aureus Infection

In a lethal murine model of S. aureus infection, RNPA1000 treatment at 128 mg/kg resulted in 50% survival compared to 100% mortality in untreated controls [1]. Vancomycin at 1 mg/kg served as a positive control (survival rate not explicitly quantified but effective) [1].

MRSA In vivo efficacy Survival study

Biofilm Inhibition Compared to Vancomycin in Bone Cement Formulation

In a glass polyalkenoate cement model, loading with 20-30% RNPA1000 prevented S. aureus growth over extended incubations, whereas vancomycin-loaded cement allowed bacterial colony formation over time [1].

Biofilm Orthopedic implant Drug-eluting cement

RNPA1000: Best-Fit Research and Industrial Application Scenarios


Selective RnpA Inhibition for Mechanistic Studies of Bacterial RNA Metabolism

RNPA1000 is the optimal tool compound for dissecting the specific role of RnpA-mediated RNA degradation in S. aureus, as it does not perturb tRNA maturation or off-target RNases at relevant concentrations [1][2]. Its selectivity window (>7.5-fold) allows for clean target engagement studies without confounding effects on other RNA metabolic pathways.

Preclinical Evaluation of RnpA Inhibitors in Murine Models of MRSA Infection

RNPA1000 provides a well-characterized baseline for in vivo efficacy studies, with established survival data in a lethal MRSA model (50% survival at 128 mg/kg) [3]. Researchers can use this data as a benchmark when evaluating next-generation RnpA inhibitors or combination therapies.

Development of Anti-Biofilm Coatings for Orthopedic and Dental Implants

RNPA1000-loaded bone cements demonstrate sustained inhibition of S. aureus biofilm formation, outperforming vancomycin in long-term elution assays [4]. This makes RNPA1000 a valuable component in formulating antimicrobial biomaterials for hard tissue repair and implant-associated infection prevention.

Bacteriostatic vs. Bactericidal Comparator Studies in Gram-Positive Pathogens

RNPA1000 (bacteriostatic) and RNPA2000 (bactericidal) represent a unique pair of RnpA inhibitors with divergent mechanisms [5]. Direct comparative studies using these two compounds can elucidate the therapeutic implications of inhibiting distinct RnpA functions in S. aureus and other Gram-positive bacteria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for RNPA1000

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.